2-Chloro-5-(pyridin-3-yl)oxazole is a heterocyclic compound characterized by the presence of a chloro group and a pyridine moiety attached to an oxazole ring. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is implicated in various neurological and psychiatric disorders .
The compound can be classified under heterocyclic compounds, specifically as an oxazole derivative. Its molecular formula is , and it is associated with the CAS number 342601-37-0 . The presence of the chlorine atom and the pyridine ring contributes to its unique chemical properties and biological activity.
The synthesis of 2-Chloro-5-(pyridin-3-yl)oxazole can be achieved through several methods, primarily involving cyclization reactions. One common approach involves the reaction of pyridine derivatives with chloroacetyl chloride followed by cyclization with a suitable nitrogen source. The following steps outline a general synthetic route:
This method capitalizes on the reactivity of the chloro group and the nucleophilicity of the nitrogen atom in pyridine .
The molecular structure of 2-Chloro-5-(pyridin-3-yl)oxazole features:
The structural formula can be represented as follows:
Key structural data includes:
2-Chloro-5-(pyridin-3-yl)oxazole can participate in various chemical reactions due to its electrophilic chloro group and nucleophilic sites within the oxazole ring. Notable reactions include:
The mechanism of action for 2-Chloro-5-(pyridin-3-yl)oxazole as an allosteric modulator involves binding to the M4 muscarinic acetylcholine receptor, which alters receptor conformation and function without directly activating it. This modulation can enhance or inhibit receptor activity depending on the specific context within neuronal signaling pathways.
Research indicates that compounds like this may provide therapeutic benefits in treating conditions such as schizophrenia, Alzheimer's disease, and other cognitive disorders by fine-tuning cholinergic signaling pathways .
Key physical properties include:
Chemical properties relevant to 2-Chloro-5-(pyridin-3-yl)oxazole include:
These properties are critical for understanding its behavior in biological systems and potential applications in drug development .
2-Chloro-5-(pyridin-3-yl)oxazole has several scientific applications, particularly in medicinal chemistry:
2-Chloro-5-(pyridin-3-yl)oxazole represents a structurally sophisticated heterocyclic compound integrating oxazole and pyridine pharmacophores. This hybrid architecture positions it as a high-value scaffold in contemporary medicinal chemistry, leveraging the distinct electronic and steric properties of both ring systems. Its systematic name, 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine (CID: 131278019), reflects the presence of halogen atoms at strategic positions that enhance reactivity for further derivatization [1]. The compound’s molecular formula (C₈H₄ClIN₂O) underscores its complexity and potential for diverse molecular interactions [1]. As a fused heterocyclic system, it exemplifies targeted molecular design principles aimed at optimizing drug-receptor binding, metabolic stability, and bioavailability—attributes critical for addressing pharmacologically challenging targets.
Table 1: Representative Bioactive Oxazole-Pyridine Hybrid Drugs
Drug Name | Therapeutic Area | Key Structural Features |
---|---|---|
Mubritinib | Anticancer (Tyrosine Kinase Inhibitor) | Oxazole-pyridine core with urea linker |
Oxaprozin | Anti-inflammatory (COX-2 Inhibitor) | Diphenyl-oxazole with carboxylic acid |
CH24H Inhibitors* | Neurodegeneration (CYP Inhibitor) | Oxazole as heme-iron binding group |
Ditazole | Cardiovascular (Platelet Aggregation Inhibitor) | Bis-oxazole-phenyl structure |
*Referenced from cholesterol 24-hydroxylase inhibitor studies [2] [8].
Heterocyclic compounds constitute ~70% of FDA-approved pharmaceuticals due to their structural versatility and capacity for mimicking biological motifs [3] [5]. Nitrogen-containing heterocycles, in particular, dominate antimicrobial, anticancer, and central nervous system (CNS) therapeutics:
Table 2: Therapeutic Prevalence of Key Heterocycles
Heterocycle | % of FDA-Approved Drugs (2020-2024) | Primary Therapeutic Areas |
---|---|---|
Pyridine | 22% | Anticancer, Antitubercular, CNS |
Oxazole | 8% | Antimicrobial, Anti-inflammatory |
Imidazole | 15% | Antifungal, Antiparasitic |
Thiazole | 12% | Antidiabetic, Antiproliferative |
Data synthesized from literature [3] [5] [8].
The 2-chloro-5-(pyridin-3-yl)oxazole scaffold integrates complementary electronic and steric features that potentiate its bioactivity:
Table 3: Molecular Properties of 2-Chloro-5-(pyridin-3-yl)oxazole
Property | Value/Description | Functional Implication |
---|---|---|
Molecular Weight | 306.49 g/mol | Compliance with Lipinski’s Rule |
Halogen Positions | 2-Cl (oxazole), 5-I* (pyridine variant) | Sites for cross-coupling or bioisosterism |
LogP (Predicted) | 2.8 ± 0.4 | Moderate lipophilicity for membrane penetration |
Hydrogen Bond Acceptors | 4 | Target interaction versatility |
Dipole Moment | ~5.1 D (DFT-calculated) | Enhanced binding to polarized enzyme sites |
Iodo-derivative noted in PubChem record CID 131278019 [1].
The evolution of 2-chloro-5-(pyridin-3-yl)oxazole derivatives reflects methodological advances in heterocyclic synthesis and target-driven design:
Table 4: Key Research Milestones for Oxazole-Pyridine Hybrids
Year Range | Development Focus | Representative Advance | Significance |
---|---|---|---|
2005–2010 | Synthetic Methodology | Pd(Ph₃P)₄-catalyzed Suzuki-Miyaura coupling of oxazoles | Enabled C-5 arylation with heteroaromatics |
2012–2018 | Target Diversification | Oxazole-dehydrozingerone hybrids as antituberculars | MIC 6.25 µg/mL vs. H37Rv strain [9] |
2019–2024 | Structural Biology Insights | Cryo-EM structures of oxazole-pyridines in MAO-B | Validated heme-iron binding via oxazole nitrogen [4] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2